molecular formula C36H22Cl2N12Na4O15S4 B12776710 Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt CAS No. 52246-55-6

Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt

Cat. No.: B12776710
CAS No.: 52246-55-6
M. Wt: 1153.8 g/mol
InChI Key: AZYHPHOAMRCNHC-UHFFFAOYSA-J
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Description

Benzoic acid, 2-((4-chloro-6-((3-((8-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-1-hydroxy-3,6-disulfo-2-naphthalenyl)azo)-4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-5-sulfo-, tetrasodium salt is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfo, chloro, and azo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the triazinyl intermediate: This involves the reaction of 4-chloro-6-(methylphenylamino)-1,3,5-triazine with appropriate reagents under controlled conditions.

    Azo coupling reaction: The intermediate is then subjected to an azo coupling reaction with 1-hydroxy-3,6-disulfo-2-naphthalenyl to form the azo compound.

    Sulfonation: The final step involves the sulfonation of the compound to introduce sulfo groups, resulting in the formation of the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the azo groups, leading to the formation of amines.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development.

Biology

In biological research, the compound is used as a staining agent due to its azo groups, which can bind to specific biological molecules. It is also used in the study of enzyme interactions and protein binding.

Medicine

In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic research, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and other materials.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application. In biological systems, it can interact with molecular targets such as enzymes and proteins, affecting their function. The azo groups in the compound can form covalent bonds with biological molecules, leading to changes in their activity and behavior.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds with similar structures but different functional groups.

    Azo compounds: Compounds with azo groups that exhibit similar chemical properties.

    Sulfonated compounds: Compounds with sulfo groups that have similar solubility and reactivity.

Uniqueness

This compound is unique due to its combination of functional groups, which gives it distinct chemical and biological properties. The presence of multiple sulfo groups enhances its solubility, while the azo and chloro groups contribute to its reactivity and stability.

Properties

CAS No.

52246-55-6

Molecular Formula

C36H22Cl2N12Na4O15S4

Molecular Weight

1153.8 g/mol

IUPAC Name

tetrasodium;2-[[4-chloro-6-[3-[[8-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-1-hydroxy-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-5-sulfonatobenzoate

InChI

InChI=1S/C36H26Cl2N12O15S4.4Na/c1-50(18-5-3-2-4-6-18)36-45-32(38)44-35(47-36)41-24-15-20(67(57,58)59)11-16-12-26(69(63,64)65)28(29(51)27(16)24)49-48-23-13-17(7-10-25(23)68(60,61)62)39-33-42-31(37)43-34(46-33)40-22-9-8-19(66(54,55)56)14-21(22)30(52)53;;;;/h2-15,51H,1H3,(H,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,41,44,45,47)(H2,39,40,42,43,46);;;;/q;4*+1/p-4

InChI Key

AZYHPHOAMRCNHC-UHFFFAOYSA-J

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)Cl)NC7=C(C=C(C=C7)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O)Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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